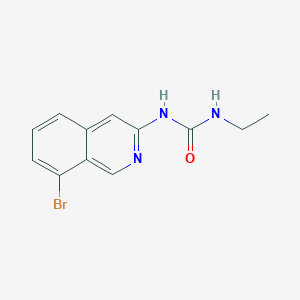![molecular formula C13H29NO2Si B13929334 [2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C10H25NO2Si. It is characterized by the presence of a tetrahydropyran ring, an amine group, and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of Tetrahydropyran Ring: The protected intermediate is then subjected to cyclization to form the tetrahydropyran ring. This step may involve the use of acid catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like boron trifluoride etherate (BF3·OEt2).
Introduction of Amine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Ammonia, primary amines, halides, alkoxides, solvents like dichloromethane (DCM) or ethanol (EtOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(tert-Butyldimethylsilyloxy)ethoxy]ethanamine
- N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2-fluoro-4-nitro-benzenamine
Uniqueness
N-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]tetrahydro-2H-pyran-4-amine is unique due to its combination of a tetrahydropyran ring and a TBDMS protecting group. This combination provides enhanced stability and selectivity in protecting hydroxyl groups compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H29NO2Si |
|---|---|
Peso molecular |
259.46 g/mol |
Nombre IUPAC |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxan-4-amine |
InChI |
InChI=1S/C13H29NO2Si/c1-13(2,3)17(4,5)16-11-8-14-12-6-9-15-10-7-12/h12,14H,6-11H2,1-5H3 |
Clave InChI |
JEUXCBJSOKGXOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCNC1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13929281.png)

![4-{[4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxypyridin-2-yl]amino}benzenesulfonamide](/img/structure/B13929293.png)


![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)





![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)

